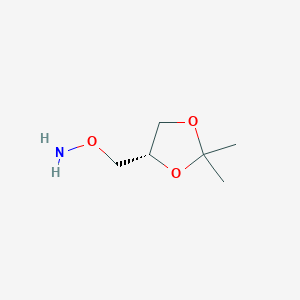
Desmethyl Ethyldihydrocephalomannine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1. 1-(3-Chloro-4-methylphenyl)thiourea
Synthesis Analysis
1-(3-Chloro-4-methylphenyl)thiourea derivatives have been synthesized through various methods involving the reaction of corresponding amines with isothiocyanates. The synthesis process typically involves refluxing mixtures of equimolar amounts of specific isothiocyanates with toluene derivatives, characterized by spectroscopic techniques (Abosadiya et al., 2015).
Molecular Structure Analysis
The molecular structure is characterized using XRD (X-ray diffraction), NMR (nuclear magnetic resonance), and FT-IR (Fourier-transform infrared spectroscopy), revealing detailed geometry, bonding patterns, and intra- and intermolecular interactions (Saeed & Parvez, 2005).
Chemical Reactions and Properties
These compounds exhibit various chemical behaviors, including potential reactivity sites for nucleophilic attack, as indicated by HOMO-LUMO analysis and Fukui functions. Their chemical stability and reactivity, including possible autoxidation and hydrolysis, have been assessed through bond dissociation energies and radial distribution functions (Bielenica et al., 2020).
Physical Properties Analysis
The physical properties, such as melting points, solubility, and crystal structures, are determined using techniques like single crystal X-ray diffraction, providing insights into the compound's stability and structural characteristics under various conditions (Saeed & Parvez, 2005).
Chemical Properties Analysis
Investigations into the electronic structure, including HOMO-LUMO gap and NBO analysis, reveal insights into the electronic properties and reactivity of these compounds. The studies highlight the charge transfer within the molecule and the potential for developing new materials or drugs based on these properties (Sheena Mary et al., 2016).
2. Desmethyl Ethyldihydrocephalomannine
The specific compound “Desmethyl Ethyldihydrocephalomannine” is not directly identified in the available literature from my search. This suggests that detailed scientific research covering synthesis, molecular structure, chemical reactions, and properties directly related to this compound might be sparse or indexed under different terminologies or chemical names.
Propiedades
Número CAS |
514801-83-3 |
|---|---|
Nombre del producto |
Desmethyl Ethyldihydrocephalomannine |
Fórmula molecular |
C₄₅H₅₃NO₁₄ |
Peso molecular |
831.9 |
Sinónimos |
(αR,βS)-α-Hydroxy-β-[[(2E)-1-oxo-2-penten-1-yl]amino]-(2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-6,12b-bis(acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-4,11-dihydroxy-4a,8,13,13-tetramethyl-5-oxo-7,11-methano-1H-cyclodeca[3,4]ben |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![endo-8-Methyl-8-azabicyclo[3.2.1]oct-6-en-3-ol](/img/structure/B1141947.png)
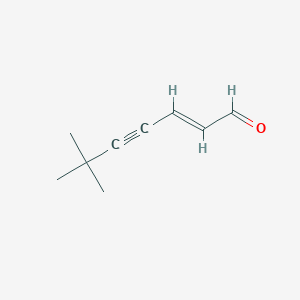
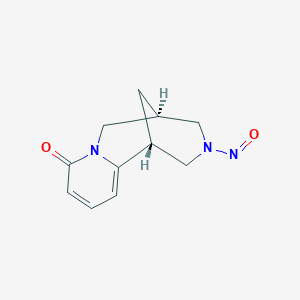
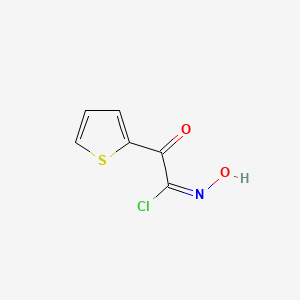
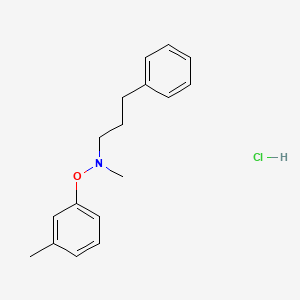
![Ethyl trans-Cinnamate-[d5]](/img/structure/B1141962.png)
![Methyl 7-methyl-2-propyl-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B1141963.png)

